バリウムフェライト

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barium ferrite, also known as BaFe12O19, is a ferrimagnetic material composed of barium, iron, and oxygen. It is a type of magnetite, which is a naturally occurring mineral composed of the same elements. Barium ferrite is a versatile material with a wide range of applications, from magnetic recording media to magnetic resonance imaging (MRI). It is also used in the production of permanent magnets and in the manufacture of electronic components. Barium ferrite has unique magnetic properties, such as a high coercivity, which makes it ideal for use in a variety of applications.

科学的研究の応用

レーダー吸収

バリウムドープMg-Znフェライトは、潜在的なレーダー吸収材料として開発されています {svg_1}. マイクロ波吸収の結果は、5.5 mmの厚さで11.21 GHzで-89.61 dBの最大反射損失を達成したことを示しており、Xバンドの56.4%をカバーしています {svg_2}. これは、バリウムドープMg-Znフェライトがマイクロ波吸収アプリケーションのための有望な材料である可能性を示しています {svg_3}.

マイクロ波デバイス

バリウムフェライトを含むフェライト材料は、位相シフタ、サーキュレータ、アイソレータなどのさまざまなマイクロ波デバイスの設計および製造に使用されています {svg_4}. これらのデバイスは、バイアス磁場を変更することで動作し、可変の位相シフトを実現します {svg_5}.

磁気シールド

バリウムフェライトを含むフェライトは、磁気シールドアプリケーションに使用されています {svg_6}. これは、材料を使用して磁場が特定の領域から別の領域への広がりを制限し、感度の高いデバイスへの干渉を防ぐか、軽減することを含みます。

磁気バイオセンサー

バリウムフェライトは、磁気バイオセンサーの開発に使用されています {svg_7}. これらのデバイスは、磁場と生物学的要素を使用して、さまざまな物質の存在を検出するため、医療および環境試験に役立ちます。

情報記憶

バリウムフェライトは、情報記憶デバイスに使用されています {svg_8}. その磁気特性により、ハードドライブなどのデバイスで使用するために適しており、データは磁気的に保存されます。

電子機器

バリウムフェライトは、さまざまな電子機器に使用されています {svg_9}. その特性により、インダクタやトランスなどのコンポーネントで使用することができ、これらのコンポーネントは動作に磁場を必要とします。

汚染制御

バリウムフェライトは、汚染制御に適用されています {svg_10}. 排出物や廃水ストリームから汚染物質を除去するように設計されたデバイスに使用できます。

永久磁石

バリウムフェライトは、永久磁石のための有望なセラミック材料です {svg_11}. 低密度で高い保磁力を持ち、動作時の高い安定性と高い最大比磁気エネルギーを実現しています {svg_12}.

作用機序

Target of Action

Barium Ferrite, with the chemical formula BaFe12O19, is a highly magnetic material that primarily targets electromagnetic fields . Its primary targets are devices and applications that require magnetic properties, such as magnetic stripe cards, loudspeaker magnets, and radar absorption materials .

Mode of Action

Barium Ferrite interacts with its targets through its inherent magnetic properties. The Fe3+ centers in Barium Ferrite are ferrimagnetically coupled, and one unit cell of Barium Ferrite has a net magnetic moment of 40 μB . When doped with other elements like Zr4+ or Nd3+, the ions enter the crystal site of the barium ferrite, forming a single phase . This interaction results in changes in the magnetic properties of the compound, such as changes in coercivity and saturation magnetization .

Biochemical Pathways

For instance, in radar absorption applications, Barium Ferrite can absorb and dissipate electromagnetic waves, thereby reducing the radar cross-section and enabling stealth applications .

Result of Action

The result of Barium Ferrite’s action is the effective manipulation of magnetic fields. This manipulation enables its use in various applications, such as data storage, where the material’s magnetic nature and resistance to temperature change, corrosion, and oxidation make it ideal . In the context of radar absorption, Barium Ferrite can achieve maximum reflection loss, making it a promising material for microwave absorption applications .

Action Environment

The action, efficacy, and stability of Barium Ferrite can be influenced by environmental factors such as temperature and the presence of other ions. For example, when Barium Ferrite is doped with Zr4+ ions, the lattice constant gradually increases, and particle size slightly reduces . Moreover, the action of Barium Ferrite is also influenced by the frequency of the electromagnetic field it interacts with .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of Barium Ferrite can be achieved through a solid-state reaction method. This involves the reaction of Barium Carbonate and Iron Oxide in the presence of a fluxing agent such as Boric Acid. The reaction is carried out at high temperatures in a furnace.", "Starting Materials": [ "Barium Carbonate", "Iron Oxide", "Boric Acid" ], "Reaction": [ "Mix Barium Carbonate, Iron Oxide, and Boric Acid in the desired stoichiometric ratio", "Grind the mixture to a fine powder", "Place the mixture in a crucible and heat it in a furnace at a temperature of 1000-1200°C for several hours", "Cool the crucible and remove the Barium Ferrite product", "Wash the product with distilled water to remove any impurities", "Dry the product at a temperature of 100-150°C" ] } | |

| 11138-11-7 | |

分子式 |

BaFe2O4 |

分子量 |

313.01 g/mol |

IUPAC名 |

barium(2+);iron(3+);oxygen(2-) |

InChI |

InChI=1S/Ba.2Fe.4O/q+2;2*+3;4*-2 |

InChIキー |

RTVHKGIVFVKLDJ-UHFFFAOYSA-N |

正規SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ba+2] |

物理的記述 |

Pellets or Large Crystals |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of barium ferrite?

A1: The molecular formula of barium ferrite is BaFe12O19. Its molecular weight is approximately 651.64 g/mol.

Q2: What are some characteristic spectroscopic features of barium ferrite?

A: Infrared (IR) spectroscopy reveals characteristic absorption bands for barium ferrite nanoparticles near 420.85 cm-1, 538.14 cm-1, and 572.86 cm-1. []

Q3: What gives barium ferrite its magnetic properties?

A: The magnetic properties of barium ferrite stem from its magnetocrystalline anisotropy, fine grain structure, and excellent chemical stability. [, ]

Q4: How does the sintering temperature affect the properties of barium ferrite?

A: Sintering temperature significantly influences the grain size, density, and magnetic properties of barium ferrite. [, ] For instance, higher sintering temperatures can lead to larger grain sizes and increased density.

Q5: Does the addition of dopants affect the properties of barium ferrite?

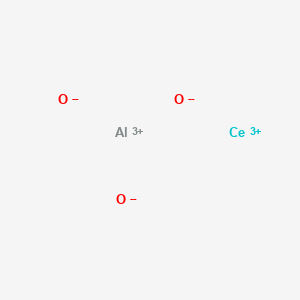

A: Yes, doping barium ferrite with elements like aluminum (Al3+) can significantly alter its magnetic and dielectric properties. [] For example, Al3+ doping can decrease saturation magnetization while increasing coercivity.

Q6: What are the primary applications of barium ferrite?

A6: Barium ferrite is widely used in various applications, including:

- Magnetic recording media: Such as magnetic stripe cards and magnetic recording paper. [, ]

- Microwave absorption: Due to its ability to absorb electromagnetic waves. [, ]

- Permanent magnets: Thanks to its hard magnetic properties. []

Q7: What are some common methods for synthesizing barium ferrite?

A7: Several methods are employed for synthesizing barium ferrite, including:

- Sol-gel auto-combustion method: This method uses citric acid as fuel and results in fine, homogenous powders. [, ]

- Co-precipitation method: This technique involves precipitating barium and iron ions from a solution, followed by calcination. [, , ]

- Salt-melt method: This method utilizes a NaCl flux during calcination to promote barium ferrite formation. []

- Hydrothermal synthesis: This method involves using high pressure and temperature in an aqueous environment. []

- Microwave-induced combustion: This technique employs microwave heating to initiate combustion and form barium ferrite powders. []

Q8: How does the Fe/Ba ratio affect the properties of barium ferrite?

A: The Fe/Ba ratio during synthesis significantly influences the magnetic properties of barium ferrite. [] An optimal Fe/Ba ratio yields desired saturation magnetization and coercivity values.

Q9: How does particle size impact the magnetic properties of barium ferrite?

A: Smaller particle sizes, especially in the nanometer range, enhance the magnetic properties of barium ferrite, such as coercivity, due to the single-domain structure of the nanoparticles. [, ]

Q10: How can the morphology of barium ferrite be controlled during synthesis?

A: Different morphologies of barium ferrite, such as nanorods, nanofibers, and hollow spheres, can be synthesized by varying synthesis parameters, including the type of precursors, surfactants, and reaction conditions. [, ]

Q11: Can barium ferrite be combined with other materials to form composites?

A: Yes, barium ferrite can be incorporated into various matrices like polymers (e.g., polyvinyl alcohol, polyaniline) and cement to create composites with enhanced properties. [, , ]

Q12: How does the measurement temperature affect the magnetic properties of barium ferrite?

A: The magnetic properties of barium ferrite, particularly coercivity, can be influenced by the measurement temperature. [] For instance, coercivity may increase at lower temperatures due to changes in magnetic anisotropy.

Q13: How does the orientation of barium ferrite particles affect its recording performance?

A: Longitudinally oriented barium ferrite media exhibit superior recording characteristics at high densities compared to non-oriented media, potentially due to the effect of remanence curves. []

Q14: How does the addition of a coating affect the properties of barium ferrite?

A: Coating barium ferrite particles with materials like Ni-Co-P alloy can enhance its electromagnetic absorption properties by modifying its impedance matching and increasing magnetic losses. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。